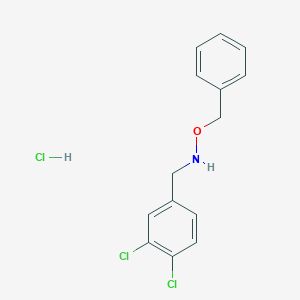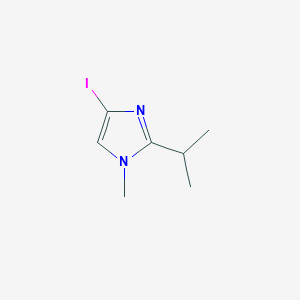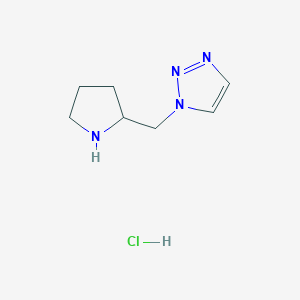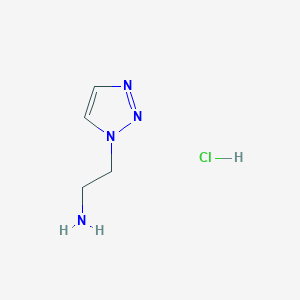![molecular formula C8H15ClN4O B1405259 [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1707580-45-7](/img/structure/B1405259.png)
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
Overview
Description
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPM is a triazole-based compound that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. In the case of antifungal and antibacterial activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. In anticancer activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Biochemical And Physiological Effects
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In antifungal and antibacterial activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to exhibit potent inhibitory effects against various strains of fungi and bacteria. In anticancer activities, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Advantages And Limitations For Lab Experiments
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has several advantages for lab experiments, including its high purity and yield, easy synthesis method, and potential applications in various fields. However, it also has some limitations, such as its potential toxicity and limited solubility in water. These limitations need to be considered when designing experiments and interpreting the results.
Future Directions
There are several future directions for the study of [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, including the design and synthesis of novel compounds with improved pharmacological properties, the investigation of its potential therapeutic applications for neurological disorders, and the development of new materials based on [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride and its potential toxicity.
Scientific Research Applications
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and depression.
In drug discovery, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. Its unique triazole-based structure allows for the design of compounds with specific target selectivity and improved bioavailability.
In materials science, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride has been studied for its potential use as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, separation, and catalysis.
properties
IUPAC Name |
(1-piperidin-4-yltriazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c13-6-7-5-12(11-10-7)8-1-3-9-4-2-8;/h5,8-9,13H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWYGRFKYQEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)


![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)

